molecular formula C11H15N3 B8457223 2-(3-Quinuclidinyl)pyrazine

2-(3-Quinuclidinyl)pyrazine

Cat. No.: B8457223
M. Wt: 189.26 g/mol
InChI Key: JNCZFHRKMBPTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Quinuclidinyl)pyrazine is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

3-pyrazin-2-yl-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C11H15N3/c1-5-14-6-2-9(1)10(8-14)11-7-12-3-4-13-11/h3-4,7,9-10H,1-2,5-6,8H2

InChI Key

JNCZFHRKMBPTOW-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)C3=NC=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(2-pyrazinyl)-1-azabicyclo [2.2.2]-oct-2-ene (75 mg, 0.4 mmol), in ethanol (20 ml), was hydrogenated over 10% pd/C (75 mg) in a Parr apparatus. After 1.5 h the catalyst was removed by filtration through hyflo and the solvent removed under reduced pressure. Chromatography of the residue through alumina eluting with dichloromethane/methanol (95:5) gave 3-(2-pyrazinyl)-1-azabicyclo [2.2.2]octane (55 mg) as a pale yellow oil. The hydrochloride salt was prepared, m.p. 203°-205° C. (isopropyl alcohol/ether); (Found C, 55.23; H, 7.15; N, 17.86 C11H15N3. HCl. 0.75 H2O requires C, 55.23; H, 7.32: N, 17.57%); m/e 189 (M+ for free base); δ (360 MHz, D2O) 1.70-1.85 (2H, m, CH2); 2.10-2.30 (2H, m, CH2); 2.40-2.48 (1H, m, CH-bridgehead); 3.28-4.04 (7H, m, 3×CH2 and CH); 8.52 (1H, m, pyrazine-H); 8.63 (2H, m, pyrazine-H).
Name
3-(2-pyrazinyl)-1-azabicyclo [2.2.2]-oct-2-ene
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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